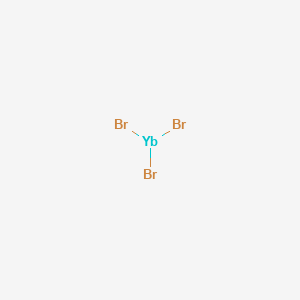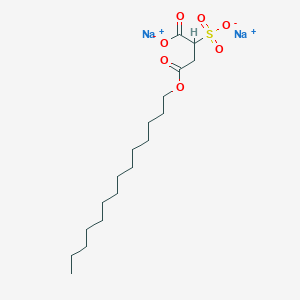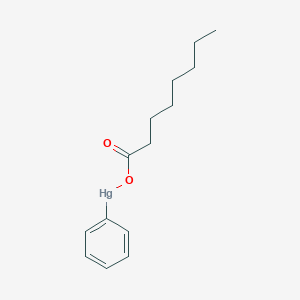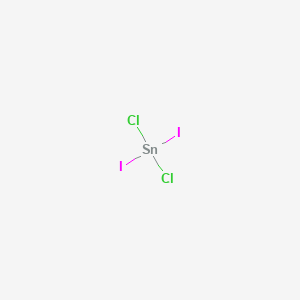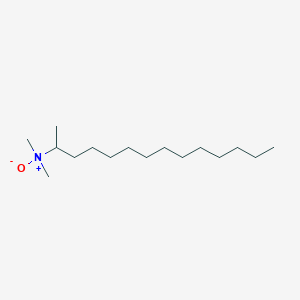
2-Tetradecanamine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecanamine, N,N-dimethyl-, N-oxide is a compound that has gained a lot of attention in scientific research due to its unique chemical properties and potential applications. This compound is commonly referred to as TMAO and is a derivative of choline, a nutrient that is essential for human health. TMAO has been found to play a crucial role in many physiological processes and has been studied extensively in recent years.
Scientific Research Applications
TMAO has been studied extensively in the fields of cardiovascular disease, kidney disease, and cancer research. TMAO has been found to play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. TMAO has also been found to be a potential biomarker for kidney disease and a potential therapeutic target for cancer.
Mechanism of Action
TMAO is thought to exert its effects through the modulation of gut microbiota and the regulation of lipid metabolism. TMAO is produced by gut bacteria from dietary choline and carnitine and is absorbed into the bloodstream. TMAO has been found to promote the accumulation of cholesterol in macrophages and the development of atherosclerosis. TMAO has also been found to regulate lipid metabolism by inhibiting the expression of genes involved in fatty acid oxidation.
Biochemical and Physiological Effects
TMAO has been found to have various biochemical and physiological effects. TMAO has been found to promote the accumulation of cholesterol in macrophages, leading to the development of atherosclerosis. TMAO has also been found to regulate lipid metabolism, leading to the accumulation of triglycerides in the liver. TMAO has been found to be a potential biomarker for kidney disease and a potential therapeutic target for cancer.
Advantages and Limitations for Lab Experiments
TMAO has many advantages for lab experiments, including its stability and solubility in water. TMAO is also readily available and can be synthesized in large quantities. However, TMAO has limitations, including its potential toxicity and the need for specialized equipment for its synthesis.
Future Directions
There are many future directions for TMAO research, including the development of new therapies for cardiovascular disease, kidney disease, and cancer. TMAO may also be used as a biomarker for these diseases, allowing for earlier diagnosis and more effective treatment. Further research is needed to fully understand the mechanism of action of TMAO and its potential applications in medicine.
Conclusion
In conclusion, TMAO is a compound that has gained a lot of attention in scientific research due to its unique chemical properties and potential applications. TMAO has been found to play a crucial role in many physiological processes and has been studied extensively in recent years. TMAO has many advantages for lab experiments, including its stability and solubility in water, but also has limitations, including its potential toxicity. There are many future directions for TMAO research, including the development of new therapies for cardiovascular disease, kidney disease, and cancer.
Synthesis Methods
The synthesis of TMAO can be achieved through various methods, including the oxidation of trimethylamine with hydrogen peroxide or the oxidation of choline with dimethyl sulfoxide. The most common method involves the reaction of trimethylamine with oxygen in the presence of a copper catalyst. This method is highly efficient and can produce high yields of TMAO.
properties
CAS RN |
13025-82-6 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
N,N-dimethyltetradecan-2-amine oxide |
InChI |
InChI=1S/C16H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-16(2)17(3,4)18/h16H,5-15H2,1-4H3 |
InChI Key |
MCCDQLDGOIFDGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Other CAS RN |
13025-82-6 |
synonyms |
N,N-Dimethyl-2-tetradecanamineN-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






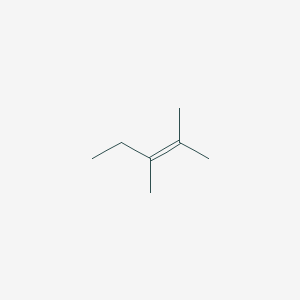
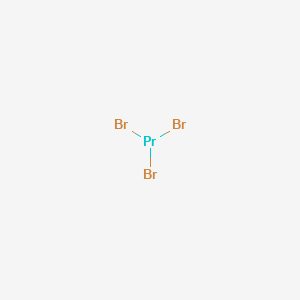
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)


![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
